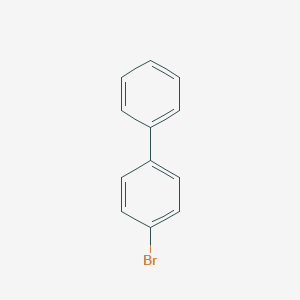

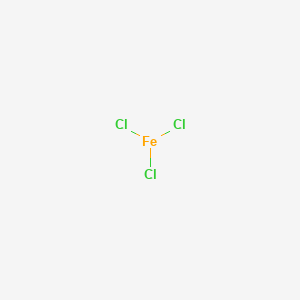

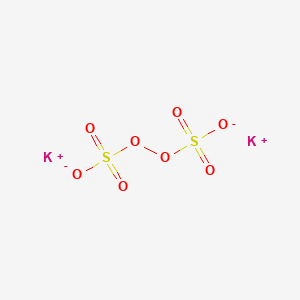

![molecular formula C28H29BrN2O B057122 (3S)-1-[2-(2,3-二氢-5-苯并呋喃基)乙基]-α,α-二苯基-3-吡咯烷乙腈氢溴酸盐 CAS No. 608127-89-5](/img/structure/B57122.png)

(3S)-1-[2-(2,3-二氢-5-苯并呋喃基)乙基]-α,α-二苯基-3-吡咯烷乙腈氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

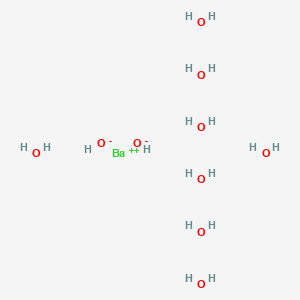

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, also known as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, is a useful research compound. Its molecular formula is C28H29BrN2O and its molecular weight is 489.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境存在和影响

- 环境中的多溴二苯醚 (PBDE):研究强调了与苯并呋喃衍生物相关的化合物 PBDE 在各种环境基质中的广泛存在,表明它们的持久性和潜在的生态风险。研究的重点是它们在空气、土壤、水和沉积物中的含量,以及它们在陆地和海洋生物中的积累。这些研究强调了持续监测和评估 PBDE 的必要性,以了解它们的环保行为和归宿 (马等人,2012 年;Akortia 等人,2016 年)。

检测分析方法

- 质谱技术用于检测羟基多溴二苯醚:质谱技术的进步增强了对羟基多溴二苯醚 (OH-PBDE) 的检测、环境分布和健康风险评估。气相色谱-质谱 (GC-MS)、液相色谱-质谱 (LC-MS) 和离子淌度谱-质谱 (IMS-MS) 等技术已被广泛用于分析 OH-PBDE,证明了它们在非生物和生物样品中的普遍存在以及多种不良健康影响 (魏等人,2020 年)。

生物活性及潜在健康风险

- BP-3 的毒性和生态风险:对二苯甲酮-3 (BP-3) 的全面综述,BP-3 是防晒霜产品中的常见成分,因其环境持久性和内分泌干扰能力而引发了对其生态和健康风险的担忧。该研究呼吁进一步研究水生生态系统中 BP-3 暴露的环境监测和潜在长期后果 (金和崔,2014 年)。

药代动力学、药效学和毒理学

- NPS(新型精神活性物质):对新型精神活性物质(包括苯并呋喃衍生物,如 2C-B、4-FA 和苯并呋喃(5-APB/6-APB))的药代动力学、药效学和毒理学的研究表明,这些化合物表现出的作用与常见的非法药物(如苯丙胺和 MDMA)相当。该研究强调了进一步调查与这些物质相关的健康风险的重要性 (Nugteren-van Lonkhuyzen 等人,2015 年)。

作用机制

Target of Action

Darifenacin nitrile hydrobromide, also known as 2DP6AVY7RB, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

The compound acts as a competitive antagonist of the M3 muscarinic acetylcholine receptors . By binding to these receptors, it inhibits their activation, thereby reducing bladder muscle contractions . This blockage decreases the urgency to urinate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic signaling pathway . By blocking the M3 receptors, darifenacin nitrile hydrobromide disrupts the normal signaling process, leading to reduced bladder muscle contractions .

Pharmacokinetics

The pharmacokinetics of darifenacin involve several key aspects:

- Absorption : After oral administration, darifenacin is well absorbed from the gastrointestinal tract .

- Distribution : It is highly protein-bound (98%), primarily to α1-acid glycoprotein .

- Metabolism : Darifenacin is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .

- Excretion : Only about 3% of unchanged drug is excreted in urine and feces .

Result of Action

The primary molecular effect of darifenacin nitrile hydrobromide’s action is the reduction of bladder muscle contractions . On a cellular level, this results in decreased urgency to urinate .

Action Environment

The action, efficacy, and stability of darifenacin nitrile hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, conditions such as hepatic impairment can increase plasma concentrations of the drug .

生化分析

Biochemical Properties

It is known that the compound is subject to extensive hepatic metabolism . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . These reactions are mediated by hepatic cytochrome P450 2D6 and 3A4 .

Cellular Effects

It is known that darifenacin, a related compound, blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .

Molecular Mechanism

It is known that darifenacin, a related compound, works by blocking M3 muscarinic acetylcholine receptors . This block reduces the urgency to urinate .

属性

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQVSKIIOIPTSE-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608127-89-5 |

Source

|

| Record name | Darifenacin nitrile hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARIFENACIN NITRILE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

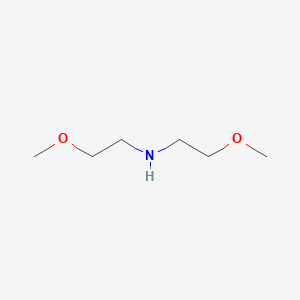

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)